Product packaging for 5-amino-4-oxopentanoate(Cat. No.:)

5-amino-4-oxopentanoate

Cat. No.: B1257902
M. Wt: 130.12 g/mol
InChI Key: ZGXJTSGNIOSYLO-UHFFFAOYSA-M
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Description

Contextualizing 5-Amino-4-oxopentanoate as a Central Metabolite

This compound is a key intermediate metabolite found across diverse life forms, including animals, plants, bacteria, and fungi. nih.gov It occupies a crucial juncture in cellular metabolism, primarily recognized as the initial, committed substrate for the porphyrin synthesis pathway. wikipedia.orgumaryland.edu The synthesis of this compound is a critical regulatory point in the production of vital downstream products. In many organisms, the formation of this compound is the rate-limiting step in this biosynthetic route, highlighting its importance in maintaining metabolic homeostasis. medchemexpress.com

The metabolic relevance of this compound is underscored by its connection to central carbon metabolism. In non-photosynthetic eukaryotes and certain bacteria, it is synthesized from the condensation of glycine (B1666218) and succinyl-CoA, a key intermediate of the citric acid cycle. wikipedia.orgresearchgate.netnp-mrd.org This pathway, known as the Shemin pathway, directly links the synthesis of this compound to the cell's primary energy-producing cycle. nih.govwikipedia.org In contrast, plants, algae, and most bacteria utilize the C5 pathway, which begins with glutamic acid. wikipedia.org This dual-pathway existence for its synthesis further emphasizes its fundamental importance in the metabolic networks of a vast array of organisms.

Overview of its Universal Precursor Role in Tetrapyrrole Biosynthesis

The primary and most well-understood role of this compound is as the universal precursor for all tetrapyrroles. nih.govmedchemexpress.comabmole.comthegoodscentscompany.comvwr.com Tetrapyrroles are a class of large, macrocyclic compounds that are indispensable for numerous biological functions. Two molecules of this compound are condensed to form porphobilinogen (B132115), the monopyrrole building block that is subsequently used to construct the larger tetrapyrrole structures. abmole.com

Key tetrapyrroles derived from this compound include:

Heme: An iron-containing porphyrin that is the prosthetic group of hemoglobin, myoglobin, and cytochromes. Heme is essential for oxygen transport, electron transport, and various enzymatic reactions. nih.govwikipedia.org

Chlorophylls (B1240455): Magnesium-containing porphyrins that are the primary pigments for photosynthesis in plants, algae, and cyanobacteria. nih.govvwr.com

Vitamin B12 (Cobalamin): A complex cobalt-containing corrin (B1236194) ring structure, which is a modified tetrapyrrole. It is a vital cofactor for enzymes involved in DNA synthesis and fatty acid metabolism. nih.govabmole.com

Factor F430: A nickel-containing tetrapyrrole derivative essential for methanogenesis in archaea. jmb.or.kr

The universal nature of this compound as the starting point for these structurally diverse yet functionally critical molecules establishes its central role in core biological processes across all kingdoms of life.

Table 1: Major Tetrapyrroles Derived from this compound

Tetrapyrrole Central Metal Ion Primary Function Organism Kingdom(s)
Heme Iron (Fe) Oxygen transport, cellular respiration Animals, Fungi, Bacteria
Chlorophyll (B73375) Magnesium (Mg) Photosynthesis Plants, Algae, Bacteria
Vitamin B12 Cobalt (Co) Enzymatic cofactor Bacteria, Archaea (synthesized), Animals (required)
Factor F430 Nickel (Ni) Methanogenesis Archaea

Scope of Contemporary Academic Research on this compound

Modern scientific investigation into this compound is broad and multidisciplinary. Researchers are actively exploring its biosynthesis, regulation, and applications in various fields.

Key Research Areas:

Metabolic Engineering: A significant area of research focuses on the metabolic engineering of microorganisms, such as E. coli, to enhance the production of this compound. jmb.or.kr This involves optimizing fermentation conditions, manipulating gene expression to increase the activity of key enzymes like 5-aminolevulinate synthase, and inhibiting downstream enzymes to promote its accumulation. jmb.or.kr Such research is driven by the compound's potential use as a biodegradable herbicide and in photodynamic therapy. jmb.or.kr

Enzymology and Structural Biology: Detailed studies on the enzymes involved in the biosynthesis of this compound, such as 5-aminolevulinate synthase (ALAS), continue to be a focus. researchgate.net Research includes elucidating enzyme mechanisms, identifying key active site residues through site-directed mutagenesis, and understanding how mutations can lead to diseases like X-linked sideroblastic anemia. researchgate.net

Synthetic Chemistry: Chemists are developing novel synthetic routes for this compound and its derivatives. researchgate.netresearchgate.net This includes electrochemical methods and the design of schemes to produce isotopically labeled versions (e.g., with ¹³C and ¹⁵N) for use in metabolic flux analysis and mechanistic studies. researchgate.netresearchgate.net

Photodynamic Therapy and Diagnosis: A major application of this compound in medical research is its use as a prodrug in photodynamic therapy (PDT) and photodynamic diagnosis (PDD). nih.govglpbio.com When administered, it is preferentially taken up by and metabolized to the photosensitizer protoporphyrin IX in cancer cells. glpbio.comnih.gov Subsequent exposure to light of a specific wavelength generates reactive oxygen species that induce cell death, a principle being investigated for various cancers. nih.govglpbio.com

**Table 2: Research Findings on this compound Production in Engineered *E. coli***

Research Focus Key Finding Reference
Optimization of Precursors Optimal concentrations of glycine and succinic acid were found to be 30mM and 90mM, respectively. jmb.or.kr
Induction Timing Delaying the addition of the inducer IPTG by 2 hours post-cell growth significantly increased ALA synthase activity. jmb.or.kr
pH Influence The maximal activity of ALA synthase occurred at a pH of 6.5. jmb.or.kr
Inhibition of Competing Enzymes The addition of levulinic acid, a competitive inhibitor of ALA dehydratase, helps in the accumulation of this compound. jmb.or.kr
Product Yield Repeated addition of glycine and D-glucose led to the production of up to 32 mM of this compound. jmb.or.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NO3- B1257902 5-amino-4-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXJTSGNIOSYLO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NO3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3415-01-8
Record name Pentanoic acid, 5-amino-4-oxo-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3415-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biosynthesis of 5 Amino 4 Oxopentanoate

The C4 (Shemin) Pathway of 5-Amino-4-oxopentanoate Synthesis

The C4 pathway, also known as the Shemin pathway, is the route for this compound synthesis in non-plant eukaryotes (including animals), fungi, and the α-group of proteobacteria. nih.govembopress.orgwikipedia.org This pathway was first elucidated by David Shemin, who discovered that the carbon atoms of glycine (B1666218) and succinyl-CoA are utilized to form ALA. mdpi.com The central reaction of this pathway is the condensation of these two substrates, catalyzed by the mitochondrial enzyme 5-aminolevulinate synthase (ALAS). nih.govfrontiersin.orgencyclopedia.pub

Mechanistic Role of Glycine and Succinyl-CoA Condensation

The synthesis of this compound via the C4 pathway is a decarboxylative condensation reaction. nih.govembopress.org The enzyme ALAS catalyzes the union of glycine and succinyl-coenzyme A (succinyl-CoA). nih.govembopress.org In this reaction, the carboxyl group of glycine is replaced by the succinyl group from succinyl-CoA, resulting in the formation of this compound (ALA), coenzyme A (CoA), and carbon dioxide (CO₂). wikipedia.orgnih.govnih.gov

The mechanism is initiated by the formation of a Schiff base between the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and the amino acid substrate, glycine. embopress.org This complex, known as the external aldimine, facilitates the removal of a proton from the α-carbon of glycine, creating a resonance-stabilized quinonoid intermediate. embopress.orgusf.edu This intermediate then performs a nucleophilic attack on the thioester carbonyl of succinyl-CoA. embopress.org The subsequent collapse of the tetrahedral intermediate leads to the release of CoA and the formation of a transient α-amino-β-keto adipate (B1204190) intermediate, which is then decarboxylated to yield the final product, this compound. embopress.org

5-Aminolevulinate Synthase (ALAS) in the C4 Pathway

5-Aminolevulinate synthase (ALAS; EC 2.3.1.37) is the first and rate-limiting enzyme in the C4 pathway of heme biosynthesis. nih.govembopress.org It is a homodimeric enzyme that depends on the cofactor pyridoxal 5'-phosphate (PLP) for its catalytic activity. researchgate.netnih.gov In mammals, two distinct isoforms of ALAS exist, encoded by separate genes. nih.govnih.gov ALAS1 is a ubiquitously expressed "housekeeping" enzyme, while ALAS2 is expressed specifically in erythroid precursor cells to accommodate the high demand for heme synthesis required for hemoglobin production. wikipedia.orgnih.gov

The catalytic cycle of ALAS is a multi-step process that orchestrates the precise condensation of its substrates. embopress.orgnih.gov

Substrate Binding: The cycle begins with the binding of glycine to the PLP cofactor already present in the active site, forming an external aldimine. embopress.org

Intermediate Formation: This is followed by a deprotonation step to form a reactive quinonoid intermediate. embopress.orgusf.edu

Condensation: The quinonoid intermediate attacks succinyl-CoA. embopress.org

Decarboxylation: This leads to the formation of the unstable 2-amino-3-ketoadipate intermediate, which is rapidly decarboxylated to form PLP-bound this compound. embopress.orgusf.edu

ALAS functions as a homodimer, where both subunits contribute to the formation of the active sites. nih.govthesgc.org Structural studies have revealed that the active site is located at the interface between the two monomers, with essential catalytic residues provided by each subunit. nih.govacs.org The crystal structure of ALAS from Rhodobacter capsulatus and human erythroid ALAS2 (hsALAS2) have provided significant insights into its function. nih.govembopress.orgthesgc.org

The interaction with the pyridoxal 5'-phosphate (PLP) cofactor is central to ALAS catalysis. nih.gov In its resting state, the aldehyde group of PLP forms a Schiff base linkage, or an "internal aldimine," with the ε-amino group of a conserved lysine (B10760008) residue (e.g., Lys248 in R. capsulatus ALAS). embopress.org Upon binding of glycine, a transaldimination reaction occurs, where the amino group of glycine displaces the lysine, forming an "external aldimine". embopress.orgnih.gov This new linkage activates glycine for deprotonation by stabilizing the resulting carbanion through the electron-withdrawing capacity of the pyridinium (B92312) ring of PLP. nih.gov Key amino acid residues within the active site, such as Arginine-374 in R. capsulatus ALAS, are crucial for correctly positioning the glycine substrate for catalysis. embopress.org

Key Structural Features of 5-Aminolevulinate Synthase (ALAS)
FeatureDescriptionReference
Quaternary StructureHomodimer nih.govresearchgate.net
Active Site LocationAt the interface between the two subunits, requiring residues from both monomers. nih.govacs.org
CofactorPyridoxal 5'-phosphate (PLP), covalently bound to a conserved lysine residue as an internal aldimine in the resting state. embopress.orgnih.gov
Substrate InteractionGlycine binds via an external aldimine with PLP. Specific residues, like arginine, are critical for recognizing the carboxyl group of glycine. embopress.orgresearchgate.net
Conformational StatesExists in "open" and "closed" conformations, with the transition between them linked to substrate binding and product release. nih.govnih.gov

The expression and activity of the two ALAS isoforms are tightly and distinctly regulated to meet the different cellular needs for heme.

ALAS1 (Housekeeping Isoform): The expression of the ALAS1 gene is primarily regulated by the intracellular concentration of heme through a negative feedback mechanism. nih.gov High levels of heme can repress the transcription of the ALAS1 gene, destabilize its mRNA, and inhibit the transport and activity of the ALAS1 protein. nih.gov Glucose has also been shown to repress ALAS1 expression. porphyrianet.org

ALAS2 (Erythroid-specific Isoform): The regulation of ALAS2 is adapted to the massive production of hemoglobin during red blood cell differentiation. Its gene expression is controlled by erythroid-specific transcription factors such as GATA1. nih.gov Crucially, the translation of ALAS2 mRNA is regulated by the availability of iron via an iron-responsive element (IRE) in its 5' untranslated region. nih.gov This ensures that globin chains are not synthesized without the concurrent availability of iron for heme production.

At the protein level, the activity of mammalian ALAS is also tuned by the dynamics of a C-terminal extension and an active site loop, which modulate the rate of catalysis and product release. nih.govthesgc.org

Mutagenesis studies have been instrumental in understanding the structure-function relationship of ALAS and the molecular basis of related diseases.

Loss-of-function mutations in the ALAS2 gene reduce enzyme activity and are the cause of X-linked sideroblastic anemia (XLSA). nih.govembopress.org These mutations can interfere with substrate or cofactor binding, disrupt the dimer interface, or cause protein misfolding. nih.govembopress.orgresearchgate.net For instance, mutating the arginine residue responsible for binding the carboxyl group of glycine (Arg-517 in human ALAS2) results in a catalytically inactive enzyme. researchgate.netnih.gov

Gain-of-function mutations in the ALAS2 gene, often located in the C-terminal region, lead to an overactive enzyme. nih.gov This results in the overproduction of protoporphyrins and causes the disease X-linked protoporphyria (XLP). nih.govnih.gov These variants may exhibit increased specific activity or enhanced protein stability. nih.gov

Site-directed mutagenesis has also been employed to explore the enzyme's substrate specificity. Studies on ALAS from Rhodobacter spheroides have shown that altering specific residues in the active site can create enzyme variants capable of utilizing amino acids other than glycine, such as alanine (B10760859) and serine. nih.gov Furthermore, mutating residues in the flexible active site loop has generated hyperactive ALAS variants, providing strong evidence that the conformational changes governed by this loop are a primary rate-limiting factor in catalysis. nih.govnih.gov

Examples of ALAS Mutations and Their Effects
Enzyme/OrganismMutation TypeEffect on EnzymeAssociated Phenotype/ResultReference
Human ALAS2Loss-of-function (e.g., R517C)Reduced or abolished catalytic activityX-linked sideroblastic anemia (XLSA) researchgate.netnih.gov
Human ALAS2Gain-of-function (e.g., deletions in C-terminus)Increased specific activity or stabilityX-linked protoporphyria (XLP) nih.gov
R. spheroides ALASSite-directed (e.g., T83S)Altered substrate specificity (activity with serine)Demonstrates role of active site residues in substrate recognition researchgate.net
Murine ALAS2Active site loop mutationsGreatly increased rate of catalytic turnoverSupports that loop movement is rate-limiting nih.govnih.gov
Molecular Mechanisms of ALAS Activity Regulation and Gene Expression

The C5 (Beale) Pathway of this compound Synthesis

The C5 pathway, also known as the Beale pathway, is the route for this compound synthesis in most bacteria, archaea, and plants. wikipedia.org This pathway utilizes glutamate (B1630785) as the initial precursor molecule.

Glutamate-Derived Precursors and Their Enzymatic Transformations

The synthesis of this compound via the C5 pathway begins with the amino acid L-glutamate. The process involves a series of enzymatic steps to convert glutamate into the final product.

The initial step is the activation of glutamate by its attachment to a transfer RNA (tRNA) molecule, forming glutamyl-tRNA. This reaction is catalyzed by the enzyme glutamyl-tRNA synthetase. The glutamyl-tRNA is then reduced by the enzyme glutamyl-tRNA reductase in a NADPH-dependent reaction to yield glutamate-1-semialdehyde (B1620169) (GSA). GSA is a key intermediate in this pathway. Finally, the enzyme glutamate-1-semialdehyde aminomutase catalyzes the intramolecular transfer of an amino group in GSA to form this compound.

Key Enzymes and Cofactors in the C5 Pathway

The C5 pathway is dependent on the coordinated action of three key enzymes and specific cofactors.

EnzymeFunctionCofactor(s)
Glutamyl-tRNA synthetase Attaches glutamate to its specific tRNA.ATP
Glutamyl-tRNA reductase Reduces glutamyl-tRNA to glutamate-1-semialdehyde. NADPH
Glutamate-1-semialdehyde aminomutase Catalyzes the isomerization of glutamate-1-semialdehyde to this compound. Pyridoxal 5'-phosphate (PLP) or Pyridoxamine 5'-phosphate (PMP)

Comparative Across Biological Kingdoms

The biosynthesis of this compound displays notable differences across the major biological kingdoms, with two main pathways, the C5 and C4 pathways, being utilized.

Distinctive Pathways in Prokaryotic Systems (e.g., Bacteria)

In the prokaryotic domain, the C5 pathway is the predominant route for this compound synthesis. wikipedia.org Most bacteria utilize the three-step enzymatic process starting from glutamate. However, a notable exception exists within the Alphaproteobacteria class, which employs the C4 pathway, also known as the Shemin pathway. wikipedia.org This alternative pathway involves the condensation of succinyl-CoA and glycine, catalyzed by the enzyme 5-aminolevulinate synthase. np-mrd.orghmdb.ca

Divergent and Conserved Pathways in Eukaryotic Systems (e.g., Plants, Fungi, Animals)

Eukaryotic organisms exhibit a divergence in their biosynthetic routes for this compound.

Plants and Algae: These photosynthetic eukaryotes exclusively use the C5 pathway for the synthesis of this compound, which is the precursor for chlorophyll (B73375) production. wikipedia.org The regulation of this pathway is a critical control point for chlorophyll synthesis. wikipedia.org

Fungi and Protozoa: These organisms, along with animals, predominantly utilize the C4 (Shemin) pathway for this compound synthesis. wikipedia.org

Animals: Animals exclusively use the C4 pathway, where 5-aminolevulinate synthase catalyzes the condensation of succinyl-CoA and glycine in the mitochondria to produce this compound, the first committed step in heme biosynthesis. nih.govwikipedia.org

This distribution of biosynthetic pathways highlights the evolutionary divergence in the metabolism of this essential compound across different life forms.

Metabolic Transformations and Downstream Pathways of 5 Amino 4 Oxopentanoate

Conversion of 5-Amino-4-oxopentanoate to Porphobilinogen (B132115)

The initial and committed step in tetrapyrrole synthesis is the formation of this compound itself. caister.com Following its synthesis, this compound is transported into the cytosol where it undergoes a crucial condensation reaction to form porphobilinogen (PBG). nih.gov

Enzymatic Catalysis by 5-Aminolevulinate Dehydratase (ALAD)

The enzyme responsible for the synthesis of porphobilinogen is 5-aminolevulinate dehydratase (ALAD), also known as porphobilinogen synthase. nih.govnih.gov This enzyme catalyzes the asymmetric condensation of two molecules of this compound to form a single molecule of porphobilinogen. nih.govebi.ac.uk ALAD is a metalloenzyme, typically containing zinc, which is essential for its catalytic activity. nih.govnih.gov The enzyme is composed of eight subunits arranged in a cube-like structure. nih.gov

Reaction Mechanism of Porphobilinogen Formation from Two this compound Molecules

The formation of porphobilinogen from two molecules of this compound is a complex process involving several key steps. The currently accepted mechanism involves the binding of two substrate molecules to the active site of ALAD. One molecule, termed the "P-side" substrate, binds first and forms a Schiff base with a lysine (B10760008) residue in the active site. nih.govebi.ac.uknih.gov The second molecule, the "A-side" substrate, then binds. acs.org

A Knorr-type condensation reaction occurs, leading to the formation of the pyrrole (B145914) ring of porphobilinogen. ebi.ac.uk Isotopic labeling studies have shown that the P-side substrate provides the propionic acid side chain of the resulting porphobilinogen molecule, while the A-side substrate provides the acetic acid side chain. nih.gov

Integration into Major Tetrapyrrole Biosynthesis Pathways

Porphobilinogen serves as the fundamental building block for all tetrapyrroles in the cell. Four molecules of porphobilinogen are subsequently polymerized to form a linear tetrapyrrole, which is then cyclized to begin the formation of various essential macrocycles.

Heme Biosynthesis Pathway Flux and Regulation

The synthesis of heme is a highly regulated and conserved pathway essential for numerous biological functions, including oxygen transport and cellular respiration. nih.govfrontiersin.org The flux through this pathway is tightly controlled to meet the cell's demand for heme while preventing the accumulation of potentially toxic intermediates. caister.com

The journey from porphobilinogen to heme involves a series of eight enzymatic reactions that occur in both the cytoplasm and the mitochondria. frontierspecialtychemicals.compathway.md

StepReactionEnzymeCellular Location
34 Porphobilinogen → HydroxymethylbilanePorphobilinogen Deaminase (Hydroxymethylbilane Synthase)Cytoplasm
4Hydroxymethylbilane → Uroporphyrinogen IIIUroporphyrinogen III SynthaseCytoplasm
5Uroporphyrinogen III → Coproporphyrinogen IIIUroporphyrinogen DecarboxylaseCytoplasm
6Coproporphyrinogen III → Protoporphyrinogen (B1215707) IXCoproporphyrinogen OxidaseMitochondria
7Protoporphyrinogen IX → Protoporphyrin IXProtoporphyrinogen OxidaseMitochondria
8Protoporphyrin IX + Fe²⁺ → HemeFerrochelataseMitochondria

Data sourced from multiple references. pathway.mdmicrobenotes.com

Four molecules of porphobilinogen are first condensed by porphobilinogen deaminase to form the linear tetrapyrrole hydroxymethylbilane. nih.govnih.gov Uroporphyrinogen III synthase then cyclizes this intermediate to form uroporphyrinogen III. nih.govnih.gov The next several steps involve modifications of the side chains of the porphyrin ring, catalyzed by uroporphyrinogen decarboxylase and coproporphyrinogen oxidase. nih.govresearchgate.net The final steps of the pathway, the oxidation of protoporphyrinogen IX to protoporphyrin IX and the insertion of ferrous iron to form heme, are catalyzed by protoporphyrinogen oxidase and ferrochelatase, respectively, and occur within the mitochondria. frontierspecialtychemicals.comresearchgate.net

The heme biosynthesis pathway is subject to stringent regulation to ensure a balanced supply of heme. The primary mechanism of regulation is feedback inhibition, where the end product, heme, controls the activity of key enzymes in the pathway. nih.gov

Heme acts as a feedback inhibitor of 5-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme of the pathway. wiley.comutah.edunih.gov High levels of heme inhibit the synthesis and translocation of the ALAS enzyme into the mitochondria. frontiersin.org Recent studies also suggest that heme can directly bind to and inhibit the activity of the mature ALAS2 enzyme in the mitochondria through a reversible feedback mechanism. biorxiv.org

Furthermore, there is evidence to suggest that heme can also exert feedback inhibition on 5-aminolevulinate dehydratase (ALAD), the second enzyme in the pathway. nih.gov This provides an additional layer of control over the production of porphyrin precursors. Other regulatory factors include the availability of substrates like iron and the coordination of heme synthesis with globin synthesis in erythroid cells. nih.govutah.edu

Sequential Enzymatic Reactions from Porphobilinogen to Heme

Chlorophyll (B73375) Biosynthesis Pathways in Photosynthetic Organisms

In photosynthetic organisms, including plants and algae, this compound is the committed precursor for the synthesis of chlorophylls (B1240455), the primary pigments for capturing light energy. The formation of ALA itself is a critical regulatory point in chlorophyll biosynthesis. genome.jp In these organisms, ALA is predominantly synthesized via the C5 pathway, which starts from the amino acid glutamate (B1630785). genome.jpnih.gov This pathway involves the action of two key enzymes: glutamyl-tRNA reductase and glutamate-1-semialdehyde (B1620169) 2,1-aminomutase. genome.jp The expression of the genes encoding these enzymes is notably upregulated by light, ensuring that chlorophyll production is synchronized with the availability of light for photosynthesis.

Once synthesized, ALA embarks on a series of enzymatic reactions that build the chlorophyll molecule. Key steps include the formation of the macrocycle protoporphyrin IX, followed by the insertion of a magnesium ion into the center of the ring, a reaction catalyzed by Mg-chelatase. Subsequent modifications, including esterification and the reduction of one of the pyrrole rings, lead to the formation of chlorophyll a and chlorophyll b. The entire process is tightly regulated to prevent the accumulation of phototoxic intermediates. genome.jp

Biosynthesis of Other Essential Tetrapyrrole Compounds (e.g., Corrinoids, Vitamin B12)

Beyond chlorophylls, this compound is the universal precursor for other vital tetrapyrrole compounds, including corrinoids like vitamin B12 (cobalamin). nih.govnih.gov The biosynthesis of vitamin B12, a complex process primarily carried out by bacteria and archaea, also begins with the formation of uroporphyrinogen III from ALA. nih.govresearchgate.netwikipedia.org From this common intermediate, the pathway to corrinoids diverges significantly from that of chlorophylls and hemes.

The biosynthesis of the corrin (B1236194) ring of vitamin B12 can proceed through two distinct routes: an aerobic pathway and an anaerobic pathway. A key difference between these pathways is the timing of cobalt insertion into the macrocycle. researchgate.net In the aerobic pathway, cobalt is inserted at a later stage, whereas in the anaerobic pathway, it is incorporated earlier into an intermediate derived from uroporphyrinogen III. Both pathways involve a series of complex enzymatic steps, including methylations, ring contraction, and amidation, to form the characteristic corrin structure. nih.gov The final assembly of vitamin B12 involves the attachment of a lower ligand, typically 5,6-dimethylbenzimidazole, and an upper axial ligand, which can be a methyl or an adenosyl group. wikipedia.org

Interconversion and Diversionary Metabolic Fates of this compound

While the primary fate of this compound is its incorporation into tetrapyrroles, it is also subject to other metabolic transformations that connect it to broader cellular metabolism.

Aminomutase Activity (e.g., (S)-4-Amino-5-oxopentanoate 4,5-Aminomutase)

A key enzyme in the C5 pathway for ALA synthesis is glutamate-1-semialdehyde 2,1-aminomutase (EC 5.4.3.8), which is also systematically named (S)-4-amino-5-oxopentanoate 4,5-aminomutase. genome.jpwikipedia.org This enzyme catalyzes the intramolecular transfer of an amino group, converting L-glutamate 1-semialdehyde into this compound. wikipedia.orgebi.ac.uk This pyridoxal (B1214274) phosphate-dependent enzyme plays a crucial role in regulating the flow of metabolites into the tetrapyrrole biosynthesis pathway in organisms that utilize the C5 route. wikipedia.org The reaction it catalyzes represents an important interconversion step, linking amino acid metabolism with tetrapyrrole synthesis.

Role in Broader Amino Acid and Carbon Metabolism

The synthesis and degradation of this compound are intrinsically linked to central carbon and amino acid metabolism. In organisms that utilize the C4 pathway for ALA synthesis, the precursors are succinyl-CoA, an intermediate of the citric acid (TCA) cycle, and the amino acid glycine (B1666218). frontiersin.orgbasys2.ca This directly connects the rate of ALA production to the metabolic status of the cell, particularly the activity of the TCA cycle. Metabolic engineering strategies to enhance ALA production often focus on increasing the supply of these precursors. frontiersin.org

Conversely, this compound can be catabolized, although this is generally considered a minor metabolic fate. nih.gov Studies have shown that it can be metabolized to CO2, indicating its entry into central carbon metabolism. This process can be initiated by transaminases, further highlighting the connection to amino acid metabolism. nih.gov Furthermore, the application of exogenous ALA has been observed to influence broader carbon metabolism in plants, affecting processes such as photosynthesis and sucrose (B13894) metabolism. chinacrops.orgmdpi.com

Synthetic and Biotechnological Methodologies for 5 Amino 4 Oxopentanoate and Its Analogues in Research

Chemical Synthesis of 5-Amino-4-oxopentanoate

The chemical synthesis of this compound is a critical area of research, enabling the production of this key compound for various scientific investigations. Methodologies range from traditional multi-step organic synthesis to novel electrochemical approaches.

Electrosynthesis has emerged as a promising green technology for organic synthesis, utilizing electrons as the primary reagent and minimizing chemical waste. sioc-journal.cn Research into the electrosynthesis of this compound hydrochloride has focused on the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions. researchgate.net

Table 1: Effect of Current Density on the Electrosynthesis of this compound

Conditions: Copper cathode, Temperature = 40-41°C

Current Density (A/dm²)Overall Substance Yield of this compound (%)Ammonium (B1175870) Chloride Yield (%)
2.560.114.5
5.054.319.8
7.549.524.1
10.045.228.7

Conventional organic synthesis remains a cornerstone for producing this compound. A common and technologically effective method involves the catalytic hydrogenation of 5-nitrolevulinic acid methyl ester. google.com This process typically utilizes a 5% Palladium on carbon (Pd/C) catalyst in a lower alcohol medium in the presence of hydrochloric acid. google.com The reaction is conducted at temperatures between 5-30°C and under a hydrogen pressure of 10-20 atm, achieving high yields of up to 88.5% for 5-aminolevulinic acid hydrochloride. google.com

Other multistep strategies have been developed from different precursors. One such approach begins with succinic anhydride, which is reacted with ethyl isocyanate in a model reaction as part of a synthetic strategy towards this compound. acs.org Another route involves using derivatives of glutamic acid as the starting material, which are modified through a series of protection and transformation steps. vulcanchem.com

Table 2: Comparison of Multistep Synthesis Strategies for this compound

PrecursorKey Reagents/ProcessReported YieldReference
5-Nitrolevulinic acid methyl esterCatalytic hydrogenation, 5% Pd/C, H₂, HClUp to 88.5% google.com
Succinic anhydrideReaction with isocyanates, further transformations- acs.org
Glutamic acid derivativesSeries of protection and modification steps- vulcanchem.com

Development of Novel Synthetic Routes (e.g., Electrosynthesis Approaches)

Preparation of Isotopically Labeled this compound

Isotopically labeled compounds are indispensable tools in modern biological and chemical research, allowing for the precise tracking of molecules through complex systems.

For ¹⁵N labeling, a facile method uses ¹⁵N-ammonium salt as the nitrogen source. upf.edu This method proceeds through a ¹⁵N-labeled phthalimide (B116566) intermediate, which is then coupled with a hydroxy acid derivative under Mitsunobu conditions. upf.edu An alternative approach involves the catalytic hydrogenation of 4-oxopentanoic acid in the presence of ¹⁵NH₃ to introduce the labeled amino group.

¹³C labeling can be achieved by employing starting materials that are already enriched with ¹³C. Examples include the use of methyl (1-¹³C)- or (2-¹³C)methacrylate or the introduction of a labeled carbon via [¹³C]formaldehyde. researchgate.net Commercially available, highly enriched starting materials like [2-¹³C]-glycine or ethyl [1,2-¹³C₂]-bromo acetate (B1210297) are also used in these synthetic pathways. researchgate.net As a result, specific isotopomers such as 5-Aminolevulinic acid·HCl (4-¹³C, 99%) are commercially available for research purposes. isotope.commedchemexpress.com

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.comnih.gov The core of MFA involves tracer experiments where an isotopically labeled substrate, such as ¹³C- or ¹⁵N-labeled this compound, is introduced to a biological model. creative-proteomics.com

As the labeled compound is metabolized, the isotope labels are distributed throughout the interconnected metabolic network. nih.gov By measuring the isotopic labeling patterns of intracellular metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can mathematically deduce the fluxes through various pathways. nih.govd-nb.info This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. creative-proteomics.com Labeled this compound is a key tracer for investigating the heme biosynthesis pathway, where it serves as a crucial precursor. medchemexpress.comglpbio.comsielc.com

Strategies for 13C and 15N Isotopic Enrichment

Design and Synthesis of this compound Derivatives and Prodrugs for Research Purposes

To enhance its properties for specific research applications, this compound is often chemically modified to create derivatives or prodrugs. These modifications can improve stability, cell permeability, or enable targeted delivery.

The synthesis of these compounds often involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group for the amine, to allow for selective reactions at other parts of the molecule. vulcanchem.com For instance, the synthesis of tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate starts from glutamic acid derivatives and involves a series of protection and modification steps. vulcanchem.com

Several innovative prodrugs have been designed for research in cancer therapy. One strategy involves creating acyloxyalkyl ester prodrugs, such as butyryloxymethyl this compound, which can release formaldehyde (B43269) and butyric acid upon metabolic cleavage, providing multifunctional activity. nih.govacs.org Another advanced approach is the development of a β-glucuronidase-sensitive prodrug. unige.ch This prodrug, Glu-ALA-Hex, is designed to be stable under normal physiological conditions but is activated to release this compound by the enzyme β-glucuronidase, which is often found at elevated levels in tumor microenvironments. unige.ch

Furthermore, dendrimeric prodrugs have been synthesized to carry multiple copies of this compound. These complex structures can be linked to homing peptides for targeted delivery to specific cancer cell types, aiming to enhance the accumulation of the active compound in the desired location. Other research has focused on synthesizing fluorinated analogs, such as 3-fluoro-5-aminolevulinic acid, to study the effects of fluorine substitution on biological activity. acs.org Ester derivatives, like 5-amino-4-oxopentanoic acid benzyl (B1604629) ester, serve as versatile intermediates in the synthesis of more complex bioactive molecules and peptides. chemimpex.com

Synthesis and Characterization of Ester Derivatives (e.g., Methyl, Hexyl Esters)

The synthesis of ester derivatives of this compound is a key strategy for modifying its physicochemical properties. Esterification of the carboxylic acid group can enhance lipophilicity, which may improve cell membrane permeability in research settings.

Methyl Ester Synthesis: The methyl ester of 5-nitrolevulinic acid can be catalytically hydrogenated using a 5% Palladium on carbon (Pd/C) catalyst in the presence of hydrochloric acid to yield 5-aminolevulinic acid hydrochloride. google.com This method is noted for its technological effectiveness and high yield. google.com

Hexyl Ester Synthesis: The hexyl ester of this compound hydrochloride can be synthesized by reacting 5-aminolevulinic acid hydrochloride with 1-hexanol (B41254) in the presence of thionyl chloride. unige.ch This procedure is a modification of previously published methods and is used to create derivatives for research, such as in the development of prodrugs for targeted delivery in cancer cell studies. unige.ch

Below is a table summarizing the synthesis of these ester derivatives:

DerivativeStarting MaterialsReagentsKey ConditionsReference
Methyl this compound hydrochloride 5-nitrolevulinic acid methyl ester5% Pd/C, Hydrochloric acid, Hydrogen5-30°C, 10-20 atm hydrogen pressure google.com
Hexyl this compound hydrochloride 5-aminolevulinic acid hydrochloride, 1-hexanolThionyl chlorideDropwise addition of thionyl chloride at 0°C, followed by reaction at elevated temperature unige.ch

Protective Group Strategies for Synthetic Applications (e.g., Benzyl Ester Hydrochloride, Cbz-protected)

In the multi-step synthesis of complex molecules, protecting groups are essential to prevent unwanted side reactions of the amino and carboxylic acid functionalities of this compound. organic-chemistry.orglibretexts.org The choice of protecting group is crucial and depends on the specific reaction conditions of the synthetic route. organic-chemistry.org

Benzyl Ester Hydrochloride: The benzyl ester of this compound, often in its hydrochloride salt form, serves as a valuable intermediate in pharmaceutical research. scbt.comchemimpex.combiosynth.com The benzyl group protects the carboxylic acid, while the hydrochloride salt enhances solubility, facilitating its use in laboratory settings. chemimpex.com This protected form is a key building block for synthesizing various bioactive molecules, including amino acid derivatives and peptides. chemimpex.com

Carbamate Protecting Groups (Cbz): The benzyloxycarbonyl (Cbz) group is a common protecting group for the amino functionality. numberanalytics.com It is introduced by reacting the amino group with benzyl chloroformate, typically under basic conditions. This protection prevents the nucleophilic amine from reacting during subsequent synthetic steps. libretexts.org The Cbz group is stable under a range of conditions but can be removed when desired, often by catalytic hydrogenation. A Cbz-protected γ-amino-β-keto ester is a readily accessible intermediate, synthesized in two steps from commercially available Cbz-glycine. acs.orgnih.gov

An overview of these protective group strategies is presented in the table below:

Protected DerivativeProtecting GroupFunctional Group ProtectedKey FeaturesReference
5-Amino-4-oxopentanoic acid benzyl ester hydrochloride BenzylCarboxylic acidEnhances solubility and serves as an intermediate for bioactive molecule synthesis. scbt.comchemimpex.combiosynth.com
Cbz-protected this compound Benzyloxycarbonyl (Cbz)Amino groupPrevents unwanted reactions of the amine; stable and can be selectively removed. acs.orgnih.gov

Rational Design of Analogues for Modulating Specific Biological Interactions in Experimental Systems

The rational design of analogues of this compound allows for the systematic investigation of structure-activity relationships and the modulation of specific biological interactions. By modifying the core structure, researchers can develop chemical probes to study complex biological systems. mdpi.com

One approach involves the modification of the peptide backbone to create peptidomimetics. For instance, analogues of the tetrapeptide EYYV (Glu-Tyr-Tyr-Val) have been designed to study the biophysical changes in voltage-gated sodium (Nav1.6) channels. mdpi.com These structural modifications can lead to the development of probes that help elucidate intricate protein-protein interactions. mdpi.com

Another strategy is the synthesis of fluorinated analogues. For example, 3-fluoro-5-aminolevulinic acid has been synthesized to explore how the introduction of a fluorine atom affects biological activity. acs.org The synthesis of such analogues often requires multi-step procedures and the use of specific fluorinating agents like Selectfluor. acs.orgnih.gov

The design of simplified analogues of complex natural products that retain biological activity is also a valuable strategy. For example, simplified analogues of TMC-95A/B, potent proteasome inhibitors, have been synthesized to be more accessible for broad biological evaluation. nih.gov These studies highlight the importance of specific functional groups and stereochemistry for biological activity. nih.gov

Biotechnological Production of this compound

Biotechnological methods, particularly microbial fermentation, offer a scalable and environmentally friendly alternative to chemical synthesis for the production of this compound. frontiersin.org

Optimization of Microbial Fermentation Processes

The production of this compound in microorganisms like Escherichia coli and Corynebacterium glutamicum can be significantly enhanced by optimizing fermentation conditions. jmb.or.kracrospharmatech.comnih.gov Key parameters that are often manipulated include pH, temperature, aeration, and nutrient supply.

In recombinant E. coli, the addition of precursors like glycine (B1666218) and succinic acid, along with a carbon source such as glucose, has been shown to improve the yield of this compound. jmb.or.kr The pH of the culture medium is also a critical factor, with studies showing that a two-stage pH control strategy can lead to a substantial increase in production. nih.gov For example, maintaining the pH at 5.9 for the initial phase of fermentation and then shifting to 6.2 for the later phase resulted in a final yield of 6.6 g/L. nih.gov

Fed-batch fermentation, where nutrients are continuously or sequentially added to the bioreactor, is another effective strategy to achieve high-density cell cultures and increased product yields. nih.gov However, the molar yield of product to precursor may decrease in fed-batch systems compared to batch fermentations. nih.gov

The table below summarizes key findings in the optimization of microbial fermentation for this compound production.

MicroorganismFermentation StrategyKey Optimization ParametersReported YieldReference
Recombinant E. coliBatch CultureAddition of glycine and D-glucoseUp to 32 mM jmb.or.kr
Recombinant E. coliFed-batch CultureContinuous feeding of succinic acid and glycine, two-stage pH control6.6 g/L nih.gov
Corynebacterium glutamicumFermentationNot specified in detail25 g/L in 40 hours (product purity 60-70%) acrospharmatech.com

Metabolic Engineering Approaches for Enhanced Yield and Specificity in Microorganisms

Metabolic engineering provides powerful tools to rationally modify the metabolic pathways of microorganisms to enhance the production of desired compounds like this compound. ethz.chresearchgate.net This involves the introduction of new genes, the overexpression of key enzymes, and the knockout or knockdown of competing pathways. frontiersin.orgbiorxiv.org

A common strategy is to engineer microorganisms to overexpress the enzyme 5-aminolevulinate synthase (ALAS), which catalyzes the condensation of glycine and succinyl-CoA to form this compound. jmb.or.kr The gene encoding ALAS, hemA, from various organisms has been successfully expressed in E. coli to boost production. jmb.or.kr

To further increase the precursor supply for this compound synthesis, other metabolic pathways can be engineered. For example, enhancing the production of L-glutamate, a precursor to succinyl-CoA, is a viable strategy. researchgate.net Additionally, knocking out or down-regulating genes involved in competing pathways can redirect metabolic flux towards the desired product.

Recent advancements in metabolic engineering also include the use of automated platforms for the design, building, and testing of microbial strains, which can significantly accelerate the optimization process. biorxiv.org These platforms can explore a vast design space of genetic modifications to identify strains with improved production titers. biorxiv.org For instance, the production of branched-chain fatty alcohols, which share precursor pathways with some amino acids, has been improved by optimizing the expression levels of multiple genes in engineered operons. researchgate.net

Mechanistic Investigations of 5 Amino 4 Oxopentanoate in Cellular Processes and Experimental Models

Research on Mitochondrial Function and Energy Metabolism Modulation

As the starting molecule for heme synthesis, 5-amino-4-oxopentanoate is intrinsically linked to mitochondrial activity. wiley.com Heme is indispensable for the function of several electron transport chain (ETC) complexes, making 5-ALA a key molecule in cellular bioenergetics. nih.gov

Studies on Respiratory Chain Activity and Oxidative Phosphorylation

Experimental models have demonstrated that this compound can directly influence the activity of the mitochondrial respiratory chain. In a Drosophila model of Complex I deficiency, treatment with 5-ALA was found to increase the activity of both Complex II and Complex IV of the ETC. nih.goveurekalert.org This suggests a mechanism whereby 5-ALA helps bypass defects in the initial stages of the respiratory chain by enhancing the function of subsequent complexes.

Investigation of ATP Production and Mitochondrial Biogenesis Pathways

A direct consequence of enhanced respiratory chain activity is an increase in adenosine (B11128) triphosphate (ATP) synthesis. Multiple studies have confirmed that administration of this compound leads to increased ATP production. wiley.comspandidos-publications.commdpi.comsbipharma.co.jp In Drosophila models with Complex I deficiency, 5-ALA treatment significantly improved ATP levels, correcting the energy deficit caused by the genetic defect. nih.govoup.com

Beyond immediate effects on ATP synthesis, this compound also appears to regulate the long-term process of mitochondrial biogenesis. This is primarily achieved through the activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. wiley.combioscientifica.com Experimental studies have shown that 5-ALA upregulates the expression of PGC-1α. wiley.combioscientifica.com For instance, in a study involving diet-induced obese mice, 5-ALA treatment activated the AMP-activated protein kinase (AMPK) signaling pathway, which in turn upregulated the expression of PGC-1α and its downstream target, carnitine palmitoyltransferase I (CPT1α), a key enzyme in fatty acid oxidation. bioscientifica.com These findings were replicated in a human hepatic cell line. bioscientifica.com Similarly, in a study on T-cells from a melanoma model, 5-ALA treatment upregulated the mRNA levels of PGC-1α, suggesting an enhancement of mitochondrial biogenesis to support immune cell function. wiley.com

Experimental ModelKey FindingEffect on Mitochondrial ComponentReference
Drosophila (Complex I deficiency)Increased activity of ETC complexesComplex II & IV Activity ↑ nih.goveurekalert.org
Human Hepatocyte-Like CellsEnhanced mitochondrial respirationComplex III Activity ↑ nih.govthno.org
Drosophila (Complex I deficiency)Increased ATP levelsATP Production ↑ nih.govoup.com
Diet-Induced Obese MiceUpregulation of biogenesis regulatorPGC-1α Expression ↑ bioscientifica.com
Murine T-CellsUpregulation of biogenesis regulatorPGC-1α mRNA ↑ wiley.com

Role in Oxidative Stress Response and Antioxidant System Regulation in Research Systems

This compound modulates cellular redox balance, primarily through the induction of the potent antioxidant enzyme Heme Oxygenase-1 (HO-1). mdpi.commdpi.com

Mechanisms of Redox Homeostasis and Reactive Oxygen Species Scavenging

The primary mechanism by which this compound confers protection against oxidative stress is through the robust induction of HO-1. mdpi.comphysiology.orgsemanticscholar.org HO-1 catabolizes heme into biliverdin (B22007), free iron, and carbon monoxide; biliverdin is subsequently converted to bilirubin, a powerful antioxidant. mdpi.com In experimental models of cardiomyocyte hypertrophy induced by hydrogen peroxide, pretreatment with 5-ALA significantly reduced the production of reactive oxygen species (ROS). physiology.orgphysiology.org Likewise, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 5-ALA treatment abolished ROS generation. semanticscholar.org This antioxidant effect is directly linked to its ability to increase HO-1 levels, thereby enhancing the cell's capacity to neutralize oxidative threats.

Interaction with Nrf2/HO-1 Signaling Pathway Components

The induction of HO-1 by this compound is mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. physiology.orgsemanticscholar.orgmdpi.com Nrf2 is a transcription factor that, under conditions of stress, translocates to the nucleus and activates the expression of antioxidant genes, including HO-1. semanticscholar.org

Studies in HL-1 cardiomyocytes demonstrated that 5-ALA treatment increased the expression of both Nrf2 and HO-1. physiology.orgphysiology.org The use of Nrf2 siRNA confirmed that the induction of HO-1 was dependent on Nrf2 activation. physiology.orgphysiology.org This study further elucidated that the activation of Nrf2 by 5-ALA was modulated by upstream Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK. physiology.orgphysiology.org In RAW 264.7 macrophages, 5-ALA treatment led to the nuclear translocation of Nrf2 and subsequent enhancement of HO-1 expression, and the protective effects of 5-ALA were reversed by an HO-1 inhibitor. semanticscholar.org Similar activation of the Nrf2/HO-1 pathway was observed in an in vivo rat model of endotoxin-induced uveitis, where 5-ALA treatment increased the expression of both Nrf2 and HO-1 in ocular tissues. mdpi.com

Experimental SystemUpstream SignalKey Transcription FactorDownstream EffectorOutcomeReference
HL-1 CardiomyocytesMAPK (p38, ERK, JNK)Nrf2 ↑HO-1 ↑Protection from H₂O₂-induced hypertrophy physiology.orgphysiology.org
RAW 264.7 MacrophagesNot specifiedNrf2 (nuclear translocation) ↑HO-1 ↑Inhibition of LPS-induced ROS & inflammation semanticscholar.org
Rat Model (Uveitis)Not specifiedNrf2 ↑HO-1 ↑Amelioration of ocular inflammation mdpi.com
Human Renal Tubule CellsNot specifiedNrf2 (inferred)HO-1 ↑Protection from lipotoxicity nih.gov

Modulation of Immune Response and Inflammatory Pathways in Experimental Settings

Research demonstrates that this compound exerts significant anti-inflammatory and immunomodulatory effects across various experimental models. These effects are largely attributed to its ability to induce HO-1 and inhibit pro-inflammatory signaling cascades. mdpi.comnih.govresearchgate.net

In a mouse model of colitis, oral administration of 5-ALA significantly reduced colonic inflammation, which was associated with increased local levels of HO-1 and decreased concentrations of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in both plasma and colonic tissue. mdpi.comnih.gov Similar results were observed in a murine model of myocardial ischemia/reperfusion injury, where pretreatment with 5-ALA lowered the expression of TNF-α and IL-1β while significantly increasing HO-1 expression in ischemic heart tissue. researchgate.net In vitro studies using LPS-stimulated macrophages have consistently shown that 5-ALA suppresses the production and secretion of TNF-α, IL-6, and IL-1β. semanticscholar.orgnii.ac.jp

The molecular mechanism underlying these anti-inflammatory effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net In a rat model of uveitis, treatment with 5-ALA was shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB-α, and reducing the phosphorylation of the upstream kinase IKKα/β. mdpi.com In some contexts, such as photodynamic therapy, direct inhibition of NF-κB has been shown to enhance 5-ALA-mediated cell death in cancer models. bohrium.comresearchgate.net

Furthermore, this compound may modulate immune cell phenotypes. In a model of autoimmune arthritis, treatment with 5-ALA was suggested to promote the differentiation of pro-inflammatory M1 macrophages towards a regulatory, anti-inflammatory M2 phenotype, an effect likely mediated by the induction of HO-1. nii.ac.jp

Studies on Signaling Pathway Interplay (e.g., TLR/IKK/NF-κB Suppression)

Recent investigations have highlighted the capacity of this compound to modulate key inflammatory signaling pathways. A significant body of evidence points to its inhibitory effect on the Toll-like receptor (TLR)/IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov This pathway is a central regulator of the innate immune response and its dysregulation is implicated in numerous inflammatory diseases.

The mechanism of suppression by this compound involves the inhibition of IKK, a critical upstream kinase in the NF-κB pathway. nih.gov By suppressing the phosphorylation of IKK, this compound prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα. nih.gov This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov

In lipopolysaccharide (LPS)-challenged broiler chickens, dietary supplementation with this compound significantly mitigated the increase in hepatic mRNA expression levels of TLR4, a key receptor that initiates the NF-κB cascade in response to bacterial endotoxins. nih.gov This suggests that this compound can exert its anti-inflammatory effects by acting on the initial stages of the TLR signaling pathway.

Immunomodulatory Effects in Cellular and Animal Models

The influence of this compound extends to broader immunomodulatory activities observed in both cellular and animal models. In cows, administration of this compound has been shown to enhance white blood cell and granulocyte counts, as well as increase the rate of phagocytosis and the mitogen-induced proliferation of peripheral blood mononuclear cells. nih.gov

In avian models, this compound has demonstrated potential as an immunomodulator by stimulating T-cell activity. nih.govebi.ac.uk This effect is thought to be mediated through a state of mild oxidative stress. ebi.ac.uk Furthermore, in broiler chickens subjected to an immune challenge with E. coli lipopolysaccharide, dietary supplementation with this compound led to a significant reduction in the mRNA levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-like ligand 1A (TL1A). ebi.ac.uk These findings underscore the compound's ability to temper excessive inflammatory responses.

Model SystemObserved Immunomodulatory EffectReference
Bovine (Cows)Enhanced white blood cell and granulocyte counts nih.gov
Bovine (Cows)Increased rate of phagocytosis nih.gov
Bovine (Cows)Increased mitogen-induced proliferation of peripheral blood mononuclear cells nih.gov
Avian (Broiler Chickens)Stimulation of T-cell activity nih.govebi.ac.uk
Avian (Broiler Chickens)Reduced mRNA expression of pro-inflammatory cytokines (IL-6, TL1A) post-LPS challenge ebi.ac.uk

Influence on Carbohydrate and Lipid Metabolism in Experimental Systems

Mechanistic Studies on Glucose Utilization and Insulin (B600854) Sensitivity

This compound has been shown to exert a notable influence on carbohydrate metabolism, with studies indicating its potential to improve glucose tolerance and insulin sensitivity. nih.gov Mechanistically, it is suggested that a deficiency in this compound can lead to diminished mitochondrial function, which in turn results in impaired glucose tolerance and insulin resistance in an age-dependent manner. nih.gov

While direct mechanistic studies on this compound's effect on glucose transporters are ongoing, research on structurally and functionally related compounds provides insight. For instance, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), another activator of AMP-activated protein kinase (AMPK), has been shown to increase glucose transport and the cell-surface content of glucose transporter type 4 (GLUT4) in skeletal muscle. nih.gov This suggests a potential avenue through which this compound may exert its beneficial effects on glucose homeostasis.

Regulation of Key Gene Expression (e.g., PGC1α, UCPs, GLUTs, SREBP-1c)

The metabolic effects of this compound are underpinned by its ability to regulate the expression of a suite of key metabolic genes. It has been reported to modulate the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and energy metabolism. nih.gov

Furthermore, this compound influences the expression of uncoupling proteins (UCPs), such as UCP1 and UCP2, which are involved in thermogenesis and the regulation of mitochondrial membrane potential. nih.gov The expression of glucose transporters, including GLUT1 and GLUT2, is also regulated by this compound, providing a direct link to its effects on glucose uptake. nih.gov

In the realm of lipid metabolism, this compound has been shown to regulate the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis. nih.gov The regulation of SREBP-1c is a critical node in the control of lipid homeostasis.

GeneFunctionEffect of this compoundReference
PGC1αMaster regulator of mitochondrial biogenesis and energy metabolismRegulation of expression nih.gov
UCP1, UCP2Uncoupling proteins involved in thermogenesis and mitochondrial functionRegulation of expression nih.gov
GLUT1, GLUT2Glucose transportersRegulation of expression nih.gov
SREBP-1cTranscription factor for lipogenesisRegulation of expression nih.gov

Studies on Cellular Proliferation, Differentiation, and Apoptosis in Model Cell Lines

Induction of Programmed Cell Death Pathways (e.g., Caspase-dependent apoptosis)

A growing body of research indicates that this compound can induce programmed cell death, or apoptosis, in various cancer cell lines. This process is often mediated through caspase-dependent pathways, which are central to the execution of apoptosis.

In a study utilizing a prodrug of this compound, butyryloxymethyl this compound, apoptosis was induced through the activation of caspase-9. nih.gov Caspase-9 is an initiator caspase that, once activated, triggers a cascade of effector caspases leading to cell death.

Further investigations have demonstrated that this compound can promote caspase-3-dependent apoptosis in a transgenic mouse model of prostate adenocarcinoma. glpbio.com Caspase-3 is a key executioner caspase responsible for the cleavage of numerous cellular proteins during apoptosis. The pro-apoptotic effect in this model was associated with the functional expression of mitochondrial cytochrome c and cytochrome c oxidase subunit 4 (COX4). glpbio.com

In the U87MG human glioblastoma cell line, this compound was found to induce apoptosis by modulating the expression of Bcl-2 family proteins. glpbio.com Specifically, it promoted the expression of the pro-apoptotic protein Bax while inhibiting the expression of the anti-apoptotic protein Bcl-2. glpbio.com This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases.

Cell/Animal ModelApoptotic Pathway/MechanismKey Proteins InvolvedReference
Cancer Cell Lines (general)Caspase-9 activation (via prodrug)Caspase-9 nih.gov
Transgenic Prostate Adenocarcinoma (mouse model)Caspase-3-dependent apoptosisCaspase-3, Cytochrome c, COX4 glpbio.com
U87MG Glioblastoma CellsIntrinsic apoptosisBax (upregulated), Bcl-2 (inhibited) glpbio.com

Effects on Cell Cycle Regulation (e.g., Cyclin D1 Expression)

The regulation of the cell cycle is a critical process for normal cell growth and proliferation, and its dysregulation is a hallmark of cancer. Cyclins and cyclin-dependent kinases (CDKs) are key proteins that drive the progression through the different phases of the cell cycle. nih.gov Cyclin D1, in particular, is a crucial sensor for extracellular signals and plays a pivotal role in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov Investigations into the effects of this compound (5-AOP), also known as 5-aminolevulinic acid (5-ALA), have revealed its capacity to modulate cell cycle progression, partly through its influence on Cyclin D1 expression. glpbio.commdpi.com

In studies involving human malignant glioblastoma (U87MG) cells, treatment with 5-AOP demonstrated a significant impact on cell cycle distribution. The compound was found to induce an accumulation of cells in the sub-G1 phase, an event often associated with apoptosis or programmed cell death. glpbio.com A key finding in this context was the observed reduction in the expression of Cyclin D1 following treatment with 5-AOP. glpbio.com The downregulation of Cyclin D1 disrupts the G1/S transition, leading to cell cycle arrest and contributing to the compound's anti-proliferative effects. glpbio.comscbt.com

Furthermore, research on prodrugs of 5-AOP, such as butyryloxymethyl this compound, has provided additional insights. In cancer cell lines, this prodrug led to a transient increase in the expression of p21. researchgate.net The p21 protein is a potent CDK inhibitor that can be induced by the tumor suppressor p53 and is known to halt cell cycle progression in G1 by inhibiting cyclin E-CDK2 complexes. nih.gov This suggests that derivatives of 5-AOP can influence cell cycle regulation through multiple checkpoints.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

Cell Line Compound Observed Effect Citation
U87MG (Human Glioblastoma) This compound Reduced expression of Cyclin D1. glpbio.com
U87MG (Human Glioblastoma) This compound Increased accumulation of cells in the Sub-G1 phase. glpbio.com

Modulation of Erythroid Differentiation in Myeloid Cells

Erythroid differentiation is the process by which hematopoietic stem cells develop into mature red blood cells (erythrocytes). This pathway is of significant interest in the context of certain hematological disorders, such as myeloid leukemias, where the normal differentiation process is blocked. Research has explored the potential of various compounds to induce differentiation in leukemic cells as a therapeutic strategy.

Investigations into derivatives of 5-AOP have shown promise in modulating erythroid differentiation, particularly in myeloid cell lines. A study utilizing the K562 human erythroleukemic cell line, a well-established model for studying erythroid differentiation and heme synthesis, demonstrated that a novel multifunctional derivative of 5-aminolevulinic acid can induce erythroid differentiation. researchgate.netencyclopedia.pub The K562 cell line is derived from a patient with chronic myeloid leukemia and is known for its pluripotency, with the ability to differentiate along erythroid, monocytic, and megakaryocytic lineages.

The induction of differentiation in these myeloid cells suggests that 5-AOP and its analogs can activate cellular pathways leading to the maturation of leukemic cells. researchgate.net This effect is significant because it represents a shift from uncontrolled proliferation to a terminal, non-dividing state for the cancer cells. While the precise mechanisms are still under investigation, the role of 5-AOP as a precursor in the heme synthesis pathway is thought to be a contributing factor, as heme production is intrinsically linked to erythroid maturation. encyclopedia.pub

Table 2: Modulation of Erythroid Differentiation by a 5-AOP Derivative

Cell Line Compound Type Observed Effect Citation

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound 5-AOP, 5-aminolevulinic acid, 5-ALA
Cyclin D1 -
p21 -

Analytical Methodologies for 5 Amino 4 Oxopentanoate and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification in Biological Systems

Chromatography is a cornerstone for the analysis of 5-amino-4-oxopentanoate and its related compounds, providing the necessary separation from interfering substances in biological samples. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorescence Detection, UV-Vis)

HPLC is a versatile and widely adopted method for the analysis of this compound due to its high resolution and adaptability. myfoodresearch.com The separation is often achieved using reversed-phase or mixed-mode chromatography. For instance, a Primesep 100 column can be used in a mixed-mode separation where the retention time of this compound is adjusted by varying the acetonitrile (B52724) concentration in the mobile phase containing an ammonium (B1175870) acetate (B1210297) buffer. sielc.com

Detection Methods:

Fluorescence Detection: This is a highly sensitive and specific method for quantifying this compound. It typically involves a derivatization step to convert the non-fluorescent this compound into a fluorescent compound. researchgate.net A common method involves a condensation reaction with formaldehyde (B43269) and acetylacetone (B45752), which yields a highly fluorescent pyrrolizine derivative. researchgate.net This technique has been successfully applied to determine this compound levels in urine, using 6‐amino‐5‐oxohexanoic acid as an internal standard. researchgate.net The fluorescence of protoporphyrin IX (PpIX), a metabolite of this compound, is also utilized in photodynamic diagnosis to identify tumor tissues. wikipedia.orgebi.ac.uk

UV-Vis Detection: Ultraviolet-visible (UV-Vis) detection is another common method used with HPLC. This compound can be detected at specific wavelengths, for example, at 270 nm when using a mixed-mode separation with an ammonium acetate buffer. sielc.com While generally less sensitive than fluorescence detection, UV-Vis is a robust and straightforward technique suitable for various applications. frontiersin.org

A summary of HPLC methods for this compound analysis is presented in the table below.

ColumnMobile PhaseDetection MethodApplicationReference
Primesep 100 (mixed-mode)Acetonitrile/Ammonium acetate bufferUV (270 nm)Quantification sielc.com
Not specifiedFormaldehyde and acetylacetone for derivatizationFluorescenceDetermination in urine researchgate.net
Not specifiedNot specifiedUVMonitoring photolysis uminho.pt
Tracer Extrasil ODS1 (reversed-phase)Not specifiedUV (238 nm)Quantification in plasma and urine nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is not inherently volatile, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. researchgate.net This often involves esterification or silylation of the functional groups.

GC-MS provides excellent separation efficiency and definitive identification based on both the retention time of the analyte and its unique mass spectrum. researchgate.net This technique has been used for the organic speciation of atmospheric aerosols, where 5-oxopentanoic acid was identified among other dicarboxylic acids after derivatization. researchgate.net

Advanced Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in metabolomics, offering high sensitivity and specificity for the identification and quantification of a wide range of metabolites, including this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Absolute/Relative Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is widely used for the definitive identification and quantification of this compound in complex biological samples like serum and plasma. thno.org

In a typical LC-MS/MS workflow, the analyte is first separated by LC and then ionized, most commonly by electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. The first stage selects the precursor ion of this compound, and the second stage fragments this ion and analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantitative studies. nih.gov Both positive and negative ionization modes can be utilized to capture a comprehensive metabolic profile. nih.govthno.org

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Elucidation

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which is crucial for the confident identification of metabolites and the elucidation of their elemental composition. nih.govpharmaron.com HRMS is particularly valuable for untargeted metabolomics studies, where the goal is to profile a wide range of metabolites simultaneously. mit.edu

When coupled with liquid chromatography (LC-HRMS), this technique enables the robust detection of numerous polar metabolites, including this compound, without the need for chemical derivatization. nih.gov The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios, which is essential for analyzing complex biological mixtures. metabolomexchange.org The accurate mass data obtained from HRMS, in conjunction with fragmentation patterns (MS/MS), allows for the structural elucidation of unknown metabolites of this compound. pharmaron.com

A summary of mass spectrometry approaches for this compound analysis is provided below.

TechniqueIonization MethodKey FeaturesApplicationReference
LC-MS/MSESIHigh specificity and sensitivity, quantitativeIdentification and quantification in biological fluids thno.org
GC-MSEIAnalysis of volatile derivatives, high separation efficiencyIdentification in environmental samples researchgate.net
LC-HRMS (e.g., Q-Exactive)H-ESIHigh mass accuracy, untargeted profilingMetabolite profiling and identification nih.govmit.edu

Spectroscopic Techniques for Characterization of Synthetic and Isolated Compounds

Spectroscopic techniques are fundamental for the structural characterization of newly synthesized or isolated this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of a compound. For derivatives of this compound, ¹H NMR can identify key signals, such as the aromatic protons of a protecting group.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For a derivative of this compound, characteristic peaks for functional groups like C=O (ketone and carboxylic acid), N-H (amine), and C-N can be observed. researchgate.net

UV-Visible Spectroscopy: UV-Vis spectroscopy is employed to determine the absorption characteristics of a compound. The wavelength of maximum absorption (λmax) can be used for quantification and to monitor reactions. For example, the λmax of aminocoumarin-based derivatives of this compound has been reported in acetonitrile. uminho.ptsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS is also a crucial spectroscopic tool for determining the exact mass of a molecule, which helps in confirming its elemental composition. semanticscholar.orgunite.edu.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and verification of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of the compound.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. For derivatives like hexyl this compound hydrochloride, distinct signals corresponding to the protons on the pentanoate backbone are observed. unige.ch For instance, the protons adjacent to the amino group (δ-CH₂) and those in the α and β positions relative to the carboxylic acid group appear as characteristic multiplets or triplets in the spectrum. uminho.pt The integration of these signals confirms the number of protons in each position, while coupling constants (J values) reveal connectivity between adjacent protons. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum for a this compound derivative will typically show distinct peaks for the two carbonyl carbons (one from the ketone and one from the carboxylic acid or ester), as well as for the methylene (B1212753) carbons in the aliphatic chain. unige.chuminho.pt For example, in the ¹³C NMR spectrum of hexyl this compound hydrochloride, the ketonic carbonyl carbon appears at approximately 203.33 ppm and the ester carbonyl carbon at 172.74 ppm. unige.ch The assignment of all signals is often confirmed using two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which establish proton-proton and proton-carbon correlations. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

NucleusPositionTypical Chemical Shift (δ) in ppmMultiplicity / Coupling Constant (J)Reference
¹Hδ-CH₂3.92 - 4.09s or t unige.chuminho.pt
¹Hα-CH₂ & β-CH₂2.52 - 2.89t, J ≈ 6.5 Hz unige.chuminho.pt
¹³CC=O (Ketone)~203.3- unige.ch
¹³CC=O (Acid/Ester)~172.7- unige.ch
¹³Cδ-CH₂~47.2- unige.ch
¹³Cα-CH₂~34.9- unige.ch
¹³Cβ-CH₂~27.8- unige.ch

Note: Data are representative and derived from published spectra of this compound derivatives (e.g., hexyl ester hydrochloride in DMSO-d6). Exact chemical shifts can vary based on solvent and specific molecular form.

UV-Vis Spectroscopy and Fluorescence Spectroscopy for Detection and Purity Assessment

UV-Visible (UV-Vis) and fluorescence spectroscopy are key methods for the detection and purity assessment of this compound, although their application often focuses on its highly fluorescent metabolite, Protoporphyrin IX (PpIX).

UV-Vis Spectroscopy: this compound itself can be detected by UV-Vis spectroscopy, often in-line with separation techniques like High-Performance Liquid Chromatography (HPLC). The compound exhibits UV absorbance that allows for its quantification. For instance, HPLC methods have utilized UV detection at a wavelength of 270 nm for the analysis of aminolevulinic acid. sielc.com The purity of a sample can be assessed by analyzing the chromatogram for extraneous peaks.

Fluorescence Spectroscopy: The most significant application of spectroscopy in the context of this compound research is not the direct measurement of the compound itself, but rather the detection of PpIX, the photosensitizer it produces in the heme biosynthesis pathway. unige.ch Exogenous administration of this compound leads to the accumulation of PpIX in certain tissues, which is a potent fluorophore. acs.org This principle is the foundation of photodynamic diagnosis and therapy. unige.ch The fluorescence of PpIX can be detected using non-invasive spectroscopy systems, allowing for the real-time identification of pathological tissues where the metabolite has accumulated. unige.ch

While this compound is not strongly fluorescent, synthetic derivatives or "cages" have been developed that are. For example, coumarin-based conjugates of this compound have been synthesized, and their photophysical properties, including absorption and emission maxima, have been characterized to monitor their light-triggered release. uminho.pt

Table 2: Spectroscopic Methods for Analysis of this compound and its Metabolite PpIX

TechniqueAnalyteApplicationKey ParametersReference
UV-Vis Spectroscopy This compoundHPLC Detection, Quantificationλmax ≈ 270 nm sielc.com
Fluorescence Spectroscopy Protoporphyrin IX (PpIX)Detection in Tissues, PhotodiagnosisRed fluorescence emission under blue light irradiation unige.chacs.org
Fluorescence Spectroscopy Caged DerivativesMonitoring Drug ReleaseWavelength maxima depend on the fluorescent tag (e.g., coumarin) uminho.pt

Optimized Sample Preparation Strategies for Diverse Biological Matrices in Research Studies

The analysis of this compound and its metabolites from biological samples presents a challenge due to the complexity of the matrices, which include serum, plasma, cell cultures, and tissue homogenates. Optimized sample preparation is essential to remove interfering substances like proteins and lipids and to concentrate the analyte for sensitive detection by methods such as liquid chromatography-mass spectrometry (LC-MS). nih.govcreative-proteomics.com

Protein Removal: A primary step for samples like serum or cell lysates is the removal of proteins, which can interfere with analysis. This is commonly achieved through:

Acid Precipitation: Addition of acids like trichloroacetic acid (TCA) or perchloric acid (PCA) denatures and precipitates proteins, which are then removed by centrifugation. creative-proteomics.com

Solvent Precipitation: A widely used method involves the addition of a cold organic solvent, such as acetonitrile, to the sample. nih.gov For instance, a protocol for analyzing cellular lysates involves lysing cells in a 90% acetonitrile solution, followed by centrifugation to pellet the precipitated proteins. nih.gov

Ultrafiltration: Using membranes with a specific molecular weight cutoff (e.g., 3 kDa) can effectively remove larger protein molecules while allowing smaller metabolites like this compound to pass through. creative-proteomics.com

Extraction and Purification:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For hydrophobic derivatives, a solvent system like chloroform-methanol may be used. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a highly effective method for cleanup and concentration. Different sorbents can be used depending on the properties of the analyte and the matrix. A C18 column is often used to remove nonpolar interferents like triglycerides, while mixed-mode columns can remove a wider range of substances, including humic acids and metal ions from complex samples. creative-proteomics.com

Sample-Specific Protocols:

Serum/Plasma: A standard procedure involves allowing a blood sample to clot, followed by centrifugation to separate the serum. The serum is then typically deproteinized, often with ice-cold acetonitrile, before analysis by LC-MS. thno.org

Cell Cultures: For adherent cells, the culture medium is first removed, and the cells are rinsed with a buffer like PBS. Lysis and extraction are then performed simultaneously using a solvent mixture (e.g., acetonitrile/water), followed by cell scraping and centrifugation to collect the supernatant containing the metabolites. nih.gov For analysis of the culture medium itself, a small volume is typically mixed with a cold solvent to precipitate any proteins before injection. nih.gov

Table 3: Sample Preparation Strategies for this compound Analysis

Biological MatrixPreparation StepTechnique/ReagentPurposeReference
Serum / Plasma Protein PrecipitationAcetonitrile or Trichloroacetic Acid (TCA)Remove proteins, prevent column fouling creative-proteomics.comthno.org
CentrifugationHigh speed (e.g., 10,000 x g)Pellet precipitated proteins and debris nih.govthno.org
Cell Culture Lysate RinsingPhosphate-Buffered Saline (PBS)Remove residual culture medium nih.gov
Lysis/Extraction90% Acetonitrile / 10% WaterLyse cells and extract polar metabolites nih.gov
General Purification Cleanup/ConcentrationSolid-Phase Extraction (SPE) with C18 or Mixed-Mode ColumnsRemove interfering substances (lipids, salts) and concentrate the analyte creative-proteomics.com
DesaltingUltrafiltration (3 kDa MWCO)Remove proteins and salts for MS compatibility creative-proteomics.com

Investigation of Metabolic Dysregulation Involving 5 Amino 4 Oxopentanoate

Biochemical Basis of Porphyrias Related to 5-Amino-4-oxopentanoate Pathway Disruptions

Porphyrias are a group of metabolic disorders, often inherited, that result from defects in the heme biosynthetic pathway. nih.govnumberanalytics.com Heme is a vital molecule, essential for various proteins like hemoglobin and myoglobin. numberanalytics.com Disruptions in this pathway lead to the accumulation of porphyrin precursors, including this compound, also known as δ-aminolevulinic acid (ALA). nih.govdrugbank.com

The clinical presentation of porphyrias can be acute, with neurovisceral symptoms, or cutaneous, affecting the skin, or a combination of both. canterbury.ac.nz The severity of symptoms can vary significantly, with some individuals carrying the genetic defect remaining asymptomatic. canterbury.ac.nz This suggests that other factors, such as environmental triggers or nutritional status, may be necessary to manifest the disease. canterbury.ac.nzrsc.org

Enzymatic Deficiencies (e.g., ALAD, PBGD) and Their Metabolic Consequences

Deficiencies in specific enzymes of the heme synthesis pathway are the underlying cause of different types of porphyrias. numberanalytics.comnumberanalytics.com Two key enzymes in this pathway are aminolevulinate dehydratase (ALAD) and porphobilinogen (B132115) deaminase (PBGD).

Aminolevulinate Dehydratase (ALAD) Deficiency: A deficiency in ALAD, also known as plumboporphyria, is an extremely rare autosomal recessive disorder. wikipedia.org This deficiency leads to the accumulation of its substrate, this compound (ALA). wikipedia.org The clinical manifestations can include neurovisceral attacks with symptoms like abdominal pain, vomiting, and neurological complications. wikipedia.org

Porphobilinogen Deaminase (PBGD) Deficiency: A deficiency in PBGD is the cause of Acute Intermittent Porphyria (AIP), the most common type of acute porphyria. numberanalytics.comporphyriafoundation.org This autosomal dominant disorder leads to a partial deficiency of the enzyme, resulting in the accumulation of the porphyrin precursors ALA and porphobilinogen (PBG). nih.govporphyrie.net The accumulation of these precursors is associated with acute neurovisceral attacks. nih.gov Interestingly, a significant reduction in PBGD activity, coupled with the impaired regulation of the first enzyme in the pathway, ALAS1, leads to a marked overproduction of ALA and PBG. porphyrie.net It has been proposed that the accumulation of PBG can, in turn, inhibit ALAD activity, further contributing to the buildup of ALA. acs.org

The metabolic consequences of these enzymatic deficiencies are summarized in the table below:

Enzyme DeficiencyAssociated PorphyriaAccumulated PrecursorsKey Metabolic Consequences
Aminolevulinate Dehydratase (ALAD)ALAD Deficiency Porphyria (Plumboporphyria)This compound (ALA)Neurovisceral attacks
Porphobilinogen Deaminase (PBGD)Acute Intermittent Porphyria (AIP)This compound (ALA), Porphobilinogen (PBG)Acute neurovisceral attacks, potential for long-term complications

Accumulation of Porphyrin Precursors as Research Biomarkers in Models of Disease

The accumulation of porphyrin precursors, particularly ALA and PBG, serves as a crucial biomarker in both the diagnosis of human porphyrias and in experimental models of the disease. porphyrie.netebm-journal.org

In animal models of Acute Intermittent Porphyria (AIP), the administration of substances that induce heme synthesis, like phenobarbital, leads to a significant increase in urinary ALA and PBG levels, mimicking an acute attack. porphyrie.net These models are instrumental in studying the pathophysiology of the disease and for testing potential therapeutic interventions. For instance, research has shown that administering mRNA encoding for PBGD can help control the accumulation of these precursors in AIP mouse models. porphyrie.net

Furthermore, studies in rat models of liver metastasis have demonstrated that the oral administration of this compound can lead to a selective accumulation of protoporphyrin, a downstream product, in tumor tissues. nih.gov This is attributed to a lower activity of the enzyme ferrochelatase in malignant tissues. nih.gov This finding highlights the potential of using ALA as a tool to selectively target cancer cells for therapy or diagnosis.

Recent research has also explored the use of more advanced biomarkers for monitoring organ damage in AIP patients. Studies have identified potential early indicators of kidney and liver damage, such as kidney injury molecule-1 (KIM-1), fatty acid-binding protein-1 (FABP-1), and α-glutathione S-transferase (α-GST), which show correlations with porphyrin precursor levels. mdpi.com

Role of this compound in Models of Environmental Toxin Exposure

Exposure to certain environmental toxins can disrupt the heme synthesis pathway, leading to a condition that biochemically resembles some porphyrias. This is particularly evident in the case of heavy metal exposure.

Impact of Heavy Metals (e.g., Lead) on ALAD Activity and Heme Synthesis Flux

Lead is a potent inhibitor of the enzyme aminolevulinate dehydratase (ALAD). tufts.edudroracle.ai This inhibition is a key mechanism of lead toxicity and leads to a disturbance in heme synthesis. ebm-journal.orgdroracle.ai Lead displaces the zinc ion that is essential for ALAD's enzymatic activity. tufts.edu

The inhibition of ALAD by lead causes a buildup of this compound (ALA) in the body, which can be detected in blood and urine. ebm-journal.orgtufts.edu This accumulation of ALA is a reliable biomarker for lead poisoning. e3s-conferences.org Studies in lead-exposed workers have shown significantly higher plasma concentrations of ALA compared to control groups. tufts.edu The inhibition of ALAD is so sensitive to lead that it can be used to gauge the degree of lead poisoning. e3s-conferences.org

The consequences of lead-induced ALAD inhibition extend beyond the simple accumulation of ALA. The disruption of heme synthesis can contribute to anemia, although it is often not severe. ebm-journal.org Furthermore, the elevated levels of ALA itself are considered toxic and can contribute to the negative health effects of lead exposure. tufts.edu

Biochemical Markers of Exposure in Experimental Systems

In experimental models of lead toxicity, several biochemical markers are used to assess the extent of exposure and its effects.

Blood Lead Levels: The concentration of lead in whole blood is the most common and accepted biomarker for assessing lead exposure. nih.gov

ALAD Activity: The activity of ALAD in red blood cells is a sensitive and specific biomarker of lead's effect on the heme synthesis pathway. e3s-conferences.orgnih.gov A decrease in ALAD activity is directly correlated with an increase in blood lead levels. e3s-conferences.org

Urinary ALA: Increased excretion of ALA in the urine is a hallmark of lead toxicity and serves as a useful indicator of exposure. ebm-journal.orgresearchgate.net

Other Markers of Organ Damage: Experimental studies in rats have shown that lead exposure can lead to increased levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum, indicating liver damage. jmchemsci.com Additionally, markers of oxidative stress, such as increased malondialdehyde and decreased glutathione (B108866) levels, are also observed in response to lead exposure. semanticscholar.org

The following table summarizes key biochemical markers used in experimental models of lead exposure:

BiomarkerTissue/FluidIndication
LeadBloodExposure level
ALAD ActivityRed Blood CellsEffect on heme synthesis
This compound (ALA)Urine, BloodDisruption of heme synthesis
Alanine Aminotransferase (ALT)SerumLiver damage
Aspartate Aminotransferase (AST)SerumLiver damage
Oxidative Stress MarkersTissuesCellular damage

Studies on Genetic Mutations Affecting this compound Metabolism

Genetic mutations in the enzymes of the heme biosynthesis pathway are the primary cause of inherited porphyrias. Research into these mutations provides crucial insights into the structure-function relationships of these enzymes and the molecular basis of disease.

Mutations in the ALAS2 gene, which encodes the erythroid-specific form of 5-aminolevulinate synthase, are responsible for X-linked sideroblastic anemia (XLSA). researchgate.net This enzyme catalyzes the first step of heme synthesis in red blood cell precursors. researchgate.net Studies have identified various mutations in the ALAS2 gene that lead to a dysfunctional enzyme. researchgate.net Three-dimensional modeling of the human ALAS2 enzyme has been used to map these mutations and understand their impact on enzyme function. researchgate.net

Similarly, numerous mutations have been identified in the HMBS gene, which encodes for porphobilinogen deaminase (PBGD), leading to Acute Intermittent Porphyria (AIP). porphyriafoundation.org These mutations can result in an enzyme with reduced activity or stability. core.ac.uk Studies expressing mutant forms of PBGD in cell lines have shown that some mutations lead to the degradation of the enzyme by the proteasome, providing a molecular explanation for the reduced enzyme levels observed in patients. core.ac.uk

Understanding the specific genetic mutations and their biochemical consequences is essential for accurate diagnosis, genetic counseling, and the development of targeted therapies for these metabolic disorders.

Analysis of ALAS Gene Variants and Their Functional Impact in Cellular and Animal Models

The study of ALAS gene variants, primarily in the erythroid-specific ALAS2 gene, has been crucial for understanding metabolic diseases linked to heme synthesis. These variants can lead to either a decrease or an increase in enzyme activity, resulting in distinct pathological conditions.

Research using cellular and animal models has been instrumental in characterizing the functional consequences of these mutations. A three-dimensional structural model of human erythroid ALAS2 has been used to map a variety of naturally occurring mutations that cause X-linked sideroblastic anemia, a disorder characterized by impaired heme production. nih.gov Detailed investigations of specific human mutants have highlighted the importance of certain amino acid residues, such as arginine-517, which is implicated in binding the carboxyl group of the glycine (B1666218) substrate. nih.gov Mutations at this site can impair catalytic function, leading to a deficiency in this compound production.

Conversely, other mutations in the ALAS2 gene are associated with a "gain-of-function" phenotype, leading to the overproduction of this compound and subsequent pathway intermediates. These mutations are typically found in the C-terminal region of the enzyme and are associated with X-linked protoporphyria (XLPP). nih.gov To investigate the molecular basis of XLPP, recombinant human ALAS2 (hALAS2) and its variants have been constructed, purified, and analyzed. nih.gov Studies in mammalian cell cultures, such as human erythroleukemia (K562) and cervical carcinoma (HeLa) cells, have demonstrated that transfecting these cells with plasmids expressing hyperactive murine ALAS2 variants leads to a significant accumulation of protoporphyrin IX (PPIX), the photosensitizing precursor to heme. plos.org This accumulation is a direct functional consequence of the enhanced enzyme activity. plos.org

The table below summarizes key findings from studies on ALAS2 variants.

ALAS2 Variant Type Associated Condition Functional Impact on Enzyme Key Research Finding in Models
Loss-of-Function Mutations X-linked Sideroblastic AnemiaReduced catalytic activity or impaired substrate binding. nih.govMutations affecting residues like Arg-517 impair glycine binding, reducing enzyme efficiency. nih.gov
Gain-of-Function Mutations X-linked Protoporphyria (XLPP)Enhanced catalytic activity and increased rate of product release. nih.govXLPP-associated mutations in the C-terminus alter enzyme conformation, accelerating the release of this compound. nih.gov
Active Site Loop Mutations (Experimental)Significantly increased enzyme activity. nih.govplos.orgMurine ALAS2 variants with mutations in the active site loop show hyperactivity and cause high levels of PPIX accumulation in transfected mammalian cells. plos.org

Elucidation of Molecular Mechanisms Underlying Associated Metabolic Phenotypes

The metabolic phenotypes arising from ALAS2 gene variants are a direct result of the altered enzymatic production of this compound. The molecular mechanisms underlying these phenotypes are rooted in the structural and conformational changes of the ALAS2 enzyme.

In the case of "gain-of-function" variants that cause XLPP, the primary molecular mechanism is an acceleration of the rate at which the product, this compound, is released from the enzyme's active site. nih.gov The ALAS enzyme is thought to cycle between an "open" conformation, which allows substrates to bind, and a "closed" conformation, where catalysis occurs. plos.org After synthesis, the active site must reopen to release the products. plos.org Kinetic and spectroscopic analyses of XLPP variants show that mutations in the C-terminal region destabilize the "closed" conformation that is induced by succinyl-CoA binding. nih.gov This destabilization facilitates a faster conformational transition and, therefore, a more rapid release of this compound, leading to its overproduction and the subsequent accumulation of protoporphyrin IX. nih.gov

In contrast, the molecular mechanism for loss-of-function variants causing sideroblastic anemia often involves the disruption of substrate binding or catalytic activity. Mutations can alter the microenvironment of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor or key residues responsible for recognizing and binding glycine. nih.govnih.gov This impairment leads to a reduced rate of this compound synthesis, resulting in insufficient heme production for developing red blood cells.

The table below connects the molecular mechanisms of ALAS2 dysfunction to the resulting metabolic phenotypes.

Molecular Mechanism Effect on ALAS2 Enzyme Resulting Metabolic Phenotype
Accelerated Product Release C-terminal mutations destabilize the closed conformation, increasing the dissociation rate of this compound. nih.govOverproduction of this compound and accumulation of downstream intermediates like protoporphyrin IX (XLPP). nih.gov
Impaired Substrate Binding Mutations at or near the active site (e.g., Arg-517) disrupt the proper binding of the glycine substrate. nih.govDecreased synthesis of this compound, leading to heme deficiency (X-linked Sideroblastic Anemia). nih.gov
Altered Cofactor Environment Mutations change the microenvironment of the pyridoxal 5'-phosphate (PLP) cofactor. nih.govReduced catalytic efficiency and decreased production of this compound. nih.gov

Future Directions and Emerging Research Avenues in 5 Amino 4 Oxopentanoate Studies

The compound 5-amino-4-oxopentanoate, also known as 5-aminolevulinic acid (5-ALA), is a crucial intermediate in the biosynthesis of tetrapyrroles, such as heme and chlorophyll (B73375). nih.govnih.gov While its fundamental role is well-established, ongoing research is unlocking new facets of its biological significance and potential applications. Future studies are increasingly focused on leveraging advanced technologies and interdisciplinary approaches to explore this molecule in greater depth.

Q & A

Q. How can in silico modeling predict the binding affinity of this compound derivatives to target enzymes (e.g., ALAD)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with δ-aminolevulinic acid dehydratase (ALAD). Validate predictions with SPR or ITC binding assays. Compare docking scores (ΔG) with experimental IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.